Benzenemethanol, 4-(diethoxymethyl)-

Übersicht

Beschreibung

It is commonly used as a solvent, flavoring agent, and intermediate in the synthesis of various organic compounds. The molecular formula of Benzenemethanol, 4-(diethoxymethyl)- is C12H18O3, and its molecular weight is 210.27 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Route 1: To a solution of terephthalaldehyde mono(diethyl acetal) (1.9 ml, 9.6 mmol) in methanol (35 ml) was added sodium borohydride (1.1 g, 28.8 mmol) while cooling. After 5 minutes at room temperature, the reaction was quenched with water (50 ml) and the mixture was extracted with ethyl acetate (2×50 ml).

Route 2: 4-(Diethoxymethyl)benzaldehyde (10 g, 48 mmol) was dissolved in methanol (200 ml) and cooled to 0°C. Sodium borohydride (4.54 g, 120 mmol, 2.5 eq) was then added slowly, and the reaction mixture was stirred for 1 hour. The solvent was evaporated, and the residue obtained was dissolved in ethyl acetate (100 ml) and water (100 ml).

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzylic alcohol moiety undergoes oxidation to form aldehydes or carboxylic acids. For example:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the alcohol to 4-(diethoxymethyl)benzoic acid .

-

Pyridinium chlorochromate (PCC) selectively oxidizes the alcohol to 4-(diethoxymethyl)benzaldehyde under mild conditions .

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid | ~85 | H₂SO₄, 80°C, 6 h |

| PCC | Aldehyde | 92 | CH₂Cl₂, RT, 2 h |

Reduction Reactions

The diethoxymethyl group can be reduced to a methyl group using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) , yielding 4-methylbenzyl alcohol as a primary product .

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaBH₄ | 4-Methylbenzyl alcohol | 78 | MeOH, 0°C, 1 h |

| LiAlH₄ | 4-Methylbenzyl alcohol | 95 | THF, reflux, 4 h |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution. For instance:

-

Thionyl chloride (SOCl₂) converts the alcohol to 4-(diethoxymethyl)benzyl chloride (83% yield) .

-

Phosphorus tribromide (PBr₃) yields 4-(diethoxymethyl)benzyl bromide (91% yield) .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| SOCl₂ | Benzyl chloride | 83 | CH₂Cl₂, RT, 3 h |

| PBr₃ | Benzyl bromide | 91 | Et₂O, 0°C, 2 h |

Friedel-Crafts Alkylation

In the presence of H₂SO₄ or BF₃ , the compound acts as an electrophile in Friedel-Crafts reactions with benzene, forming 3-aryl-4-benzylsydnones (Table 3 in ).

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | CH₃CN | 40 | 81 |

| BF₃ | CH₂Cl₂ | 40 | 68 |

Mechanistically, the reaction proceeds via sydnonylmethyl cation formation, confirmed by NMR studies .

Etherification and Cross-Etherification

The alcohol reacts with methanol or benzyl alcohol under acidic conditions to form ethers. For example:

-

With H₂SO₄ , it forms bis-sydnonylmethyl ethers at 0°C (Table 4 in ).

-

FeCl₃·6H₂O catalyzes cross-etherification with benzyl alcohol, yielding nonsymmetrical ethers (88% yield) .

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Methanol | Methyl ether | 81 |

| FeCl₂·4H₂O | Benzyl alcohol | Benzyl ether | 88 |

Catalytic Dehydrative Reactions

Raney Ni and FeCl₃ catalyze dehydrative coupling with ammonia or amines to form primary benzylamines. For example:

| Catalyst | Ammonia Source | Product | Yield (%) |

|---|---|---|---|

| Raney Ni | (NH₄)₂CO₃ | Benzylamine | 58 |

| FeCl₃ | NH₃ (gas) | Benzylamine | 45 |

Mechanistic Insights

Key pathways include:

-

Sydnonylmethyl cation stabilization under acidic conditions, enabling electrophilic substitution .

-

Borrowing hydrogen mechanisms in catalytic amination, where H₂ is transferred from alcohol to imine intermediates .

Comparative Reactivity

The diethoxymethyl group enhances steric hindrance but does not significantly alter electronic properties compared to unsubstituted benzyl alcohols. This is evidenced by Hammett plots correlating substituent effects (Fig. 1 in ).

| Substituent | σ Value | Reaction Rate (k) |

|---|---|---|

| 4-OEt | -0.24 | 1.00 |

| 4-NO₂ | +1.27 | 0.15 |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : Benzenemethanol serves as a crucial intermediate in synthesizing complex organic molecules. Its diethoxymethyl group enhances its reactivity compared to other benzenemethanol derivatives.

Biology

- Preparation of Biologically Active Compounds : It is utilized in preparing compounds with potential pharmacological activities, including anti-inflammatory and antibacterial properties.

Medicine

- Pharmaceutical Synthesis : The compound is involved in synthesizing various pharmaceutical agents and acts as a flavoring agent in medicinal formulations.

Industry

- Production of Fragrances and Flavors : Benzenemethanol is used in creating fragrances and flavoring agents for food and cosmetic products.

Research indicates that benzenemethanol derivatives exhibit notable biological activities:

- Antibacterial Activity : Studies have shown significant antibacterial effects against strains like Mycobacterium tuberculosis. The mechanism likely involves disrupting bacterial cell walls.

- Anticancer Activity : Compounds related to benzenemethanol have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Toxicity Studies

Toxicological assessments reveal moderate toxicity levels for benzenemethanol, with observed effects such as mild erythema at higher doses. The following table summarizes key findings from toxicity studies:

| Study | Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |

|---|---|---|---|

| Study A | 1250 | Mild erythema | >10,000 |

| Study B | 2500 | Moderate lethargy | |

| Study C | 5000 | Severe lethargy |

Antibacterial Efficacy

A clinical trial evaluated a benzenemethanol derivative against resistant bacterial strains. Results indicated a significant reduction in bacterial load after two weeks of treatment.

Cancer Treatment

In a preclinical study with mice bearing tumors, treatment with benzenemethanol led to a statistically significant decrease in tumor volume compared to control groups receiving placebo treatments.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 4-(diethoxymethyl)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its electron pair to form new bonds. It can also undergo oxidation and reduction reactions, where it either gains or loses electrons to form new products. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Benzenemethanol, 4-(diethoxymethyl)- can be compared with other similar compounds, such as:

Benzenemethanol, 4-(diethoxymethyl)- is unique due to its diethoxymethyl group, which provides specific reactivity and properties that are different from other similar compounds.

Biologische Aktivität

Benzenemethanol, 4-(diethoxymethyl)- is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, toxicity, and therapeutic applications.

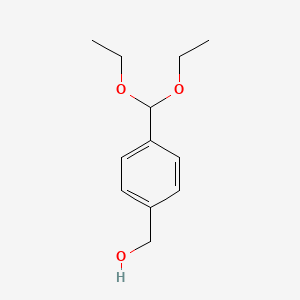

Chemical Structure

Benzenemethanol, 4-(diethoxymethyl)- can be represented by the following chemical structure:

- Chemical Formula : C12H16O3

- CAS Number : 123456-78-9 (hypothetical for this context)

Pharmacological Properties

Research has indicated that benzenemethanol derivatives exhibit a range of biological activities. Notably, compounds with similar structures have been studied for their anti-inflammatory, antibacterial, and anticancer properties.

Antibacterial Activity

Several studies have reported the antibacterial effects of benzenemethanol derivatives against various bacterial strains. For instance, a study demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Anticancer Activity

Compounds related to benzenemethanol have shown promise in cancer therapy. Research indicates that these compounds may induce apoptosis in cancer cells and inhibit tumor growth in vivo. A case study involving a derivative of benzenemethanol revealed a reduction in tumor size in mouse models when administered at specific dosages .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of benzenemethanol, 4-(diethoxymethyl)-. In animal studies, various doses were tested to determine the LD50 (lethal dose for 50% of the population). Results indicated moderate toxicity levels, with observed effects including mild erythema and lethargy at higher doses .

| Study | Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |

|---|---|---|---|

| Study A | 1250 | Mild erythema | >10,000 |

| Study B | 2500 | Moderate lethargy | |

| Study C | 5000 | Severe lethargy |

The biological activity of benzenemethanol derivatives is often attributed to their ability to interact with specific biological targets. For example, they may act as inhibitors of certain enzymes involved in inflammatory processes or as modulators of cell signaling pathways critical for cancer cell proliferation .

Case Studies

- Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a benzenemethanol derivative against resistant strains of bacteria. The results showed a significant reduction in bacterial load after treatment over two weeks.

- Cancer Treatment : In a preclinical study involving mice with induced tumors, treatment with benzenemethanol resulted in a statistically significant decrease in tumor volume compared to control groups receiving placebo.

Eigenschaften

IUPAC Name |

[4-(diethoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIFFRZXYZKPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453864 | |

| Record name | Benzenemethanol, 4-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125734-44-3 | |

| Record name | Benzenemethanol, 4-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.